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molecular formula C13H13BrN2O2 B8498803 Ethyl 1-(3-bromophenyl)-5-methyl-1h-pyrazole-3-carboxylate CAS No. 209958-56-5

Ethyl 1-(3-bromophenyl)-5-methyl-1h-pyrazole-3-carboxylate

Cat. No. B8498803
M. Wt: 309.16 g/mol
InChI Key: JCVIQZGQEJMZOV-UHFFFAOYSA-N
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Patent
US07589116B2

Procedure details

A solution of ethyl 1-(3-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylate (4.28 g, 17.8 mmol) in 2N NaOH (17.85 ml) was refluxed for 16 hours. The reaction was cooled to room temperature, neutralized with 10% citric acid and extracted with ethylacetate. The organic phase was washed with brine, dried over sodium sulfate, filtered and concentrated to give 1-(3-bromophenyl)-1H-pyrazole-3-carboxylic acid (3.29 g, 89%).
Quantity
4.28 g
Type
reactant
Reaction Step One
Name
Quantity
17.85 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([N:8]2[C:12](C)=[CH:11][C:10]([C:14]([O:16]CC)=[O:15])=[N:9]2)[CH:5]=[CH:6][CH:7]=1.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>[OH-].[Na+]>[Br:1][C:2]1[CH:3]=[C:4]([N:8]2[CH:12]=[CH:11][C:10]([C:14]([OH:16])=[O:15])=[N:9]2)[CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.28 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)N1N=C(C=C1C)C(=O)OCC
Name
Quantity
17.85 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethylacetate
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)N1N=C(C=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.29 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 69.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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